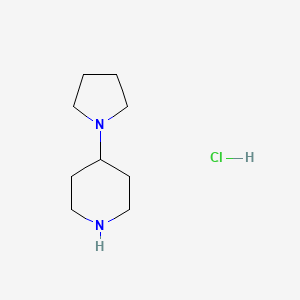

4-Pyrrolidin-1-yl-piperidine hydrochloride

Descripción general

Descripción

4-Pyrrolidin-1-yl-piperidine hydrochloride is an organic compound with the molecular formula C₉H₁₈N₂·HCl. It is a white solid that is commonly used in various chemical and pharmaceutical applications. The compound consists of a pyrrolidine ring attached to a piperidine ring, forming a unique structure that contributes to its chemical properties and reactivity.

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring have been reported to have target selectivity . The targets can vary depending on the specific functional groups attached to the pyrrolidine ring .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities . The impact on biochemical pathways would depend on the specific targets of the compound.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The steric factors can influence the biological activity of compounds with a pyrrolidine ring .

Análisis Bioquímico

Biochemical Properties

4-Pyrrolidin-1-yl-piperidine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with specific enzymes, altering their activity and affecting metabolic pathways. For instance, it can inhibit or activate enzymes involved in neurotransmitter synthesis, thereby modulating neurotransmitter levels in the brain . Additionally, this compound interacts with proteins involved in signal transduction, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the release of neurotransmitters, impacting synaptic transmission and neuronal communication . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their catalytic activity. This compound also interacts with receptors on the cell surface, triggering intracellular signaling cascades that result in changes in gene expression and cellular function . The precise molecular mechanisms depend on the specific biomolecules involved and the cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and neurotransmitter levels. At high doses, it can cause toxic or adverse effects, such as neurotoxicity or organ damage . Threshold effects are often observed, where a specific dosage range produces the desired biochemical outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic homeostasis . The compound’s impact on metabolic pathways is context-dependent, varying with the specific cellular environment and the presence of other biochemical factors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach target sites to exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with biomolecules and modulate their activity . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms and effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-1-yl-piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between pyrrolidine and piperidine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Pyrrolidin-1-yl-piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: N-oxides of 4-Pyrrolidin-1-yl-piperidine.

Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.

Substitution: Substituted derivatives with various alkyl or acyl groups attached to the nitrogen atoms.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₉H₁₉ClN₂

- Molecular Weight : 174.72 g/mol

- CAS Number : 5004-07-9

- IUPAC Name : 4-(1-Pyrrolidinyl)piperidine hydrochloride

Medicinal Chemistry

4-Pyrrolidin-1-yl-piperidine hydrochloride has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Receptor Modulation : This compound has been shown to modulate the activity of chemokine receptors, particularly CCR5. It has potential applications in treating conditions related to immune responses and inflammation .

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate antibacterial and antifungal properties. Studies have synthesized various analogues that exhibit significant antimicrobial activity, suggesting a potential role in treating infections .

Neuropharmacology

The compound's piperidine structure is significant in neuropharmacology, where it can influence neurotransmitter systems.

- CNS Activity : Compounds similar to 4-Pyrrolidin-1-yl-piperidine have been explored for their effects on central nervous system (CNS) disorders. They may act as modulators of neurotransmitter receptors, which could lead to therapeutic applications in anxiety, depression, and other mood disorders .

Cancer Research

Emerging studies highlight the compound's potential in cancer treatment.

- Inhibition of Tumor Growth : Certain derivatives have shown promise in inhibiting tumor cell proliferation and invasion. For instance, some studies indicate that they can restore E-cadherin expression in colorectal carcinoma cells, which is crucial for maintaining epithelial integrity and reducing metastasis .

Case Studies

Comparación Con Compuestos Similares

Similar Compounds

4-Pyrrolidinylpyridine: Similar structure with a pyridine ring instead of a piperidine ring.

4-(1-Pyrrolidinyl)benzonitrile: Contains a benzonitrile group attached to the pyrrolidine ring.

1-(Piperidin-4-yl)pyrrolidine: Similar structure with the pyrrolidine ring attached to a different position on the piperidine ring.

Uniqueness

4-Pyrrolidin-1-yl-piperidine hydrochloride is unique due to its specific combination of pyrrolidine and piperidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of biological systems.

Actividad Biológica

4-Pyrrolidin-1-yl-piperidine hydrochloride is a compound that has garnered significant attention in pharmacological and biochemical research due to its diverse biological activities. This article provides an overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research, supported by relevant data and case studies.

This compound is characterized by its unique piperidine and pyrrolidine structural components. Its molecular formula is with a molecular weight of approximately 190.72 g/mol. The compound's structure facilitates interactions with various biological targets, making it a valuable subject for medicinal chemistry.

The compound exhibits a range of biochemical properties:

- Enzyme Interactions : It can modulate the activity of enzymes involved in neurotransmitter synthesis, affecting metabolic pathways crucial for neuronal function. For instance, it may inhibit or activate enzymes that regulate dopamine and serotonin levels, thereby influencing mood and behavior.

- Cell Signaling : this compound influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate neurotransmitter release, impacting synaptic transmission.

Cellular Effects

The compound's effects on cellular processes are significant:

- Neurotransmitter Modulation : Studies indicate that it enhances or inhibits neurotransmitter release depending on concentration, which can lead to therapeutic effects at low doses but potential neurotoxicity at higher doses .

- Stability and Degradation : Laboratory studies have shown that while the compound remains stable under controlled conditions, its biological activity may diminish over time due to degradation processes.

At the molecular level, this compound acts through specific binding interactions:

- Receptor Binding : The compound interacts with various receptors, including those involved in neurotransmission. Its binding affinity can lead to significant changes in intracellular signaling cascades that affect gene expression and cellular function .

- Enzyme Active Sites : It can bind to enzyme active sites, altering their catalytic activities. This modulation can result in either inhibition or activation of enzymatic functions critical for cellular homeostasis.

Dosage Effects in Animal Models

Research on animal models has demonstrated that the biological effects of this compound vary significantly with dosage:

- Therapeutic Effects : Low doses have been associated with beneficial effects on neurotransmitter levels and enzyme activity.

- Toxicity Risks : Conversely, high doses can lead to adverse effects such as neurotoxicity and organ damage .

Scientific Research Applications

The compound has a wide array of applications across different fields:

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for synthesizing complex organic molecules and as a catalyst in organic reactions. |

| Biology | Investigated for enzyme inhibition and receptor binding studies due to its structural properties. |

| Medicine | Explored for potential therapeutic effects in treating mood disorders by modulating neurotransmitter systems. |

| Industry | Applied in the production of specialty chemicals and agrochemicals. |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

- Another investigation focused on its role as a ligand for methyl-lysine binding proteins, revealing its potential as an antagonist for specific protein interactions involved in gene regulation .

- Research on similar compounds indicated that modifications to the piperidine ring could enhance biological activity, suggesting avenues for developing more effective derivatives with targeted therapeutic applications .

Propiedades

IUPAC Name |

4-pyrrolidin-1-ylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.ClH/c1-2-8-11(7-1)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFFQQYPILXEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4983-39-5 | |

| Record name | Piperidine, 4-(1-pyrrolidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4983-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.